N-Ethenylbenzamide
Description
N-Ethenylbenzamide (systematic name: N-vinylbenzamide) is a benzamide derivative characterized by an ethenyl (-CH₂CH₂) group attached to the amide nitrogen. This compound is of interest in organic synthesis and materials science due to its unsaturated bond, which may confer reactivity in polymerization or as a precursor for functionalized molecules.
Properties
IUPAC Name |
N-ethenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-10-9(11)8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLDCMPNOQBZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498353 | |
| Record name | N-Ethenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13313-25-2 | |
| Record name | N-Ethenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Compounds:
- N-(2-Ethylhexyl)benzamide (): Features a branched alkyl chain (2-ethylhexyl), increasing lipophilicity and steric bulk compared to the planar ethenyl group in N-Ethenylbenzamide.
- 4-Ethyl-N-phenylbenzamide (): Contains both ethyl and phenyl substituents, introducing steric hindrance and π-π conjugation effects absent in this compound.
Table 1: Structural Comparison
| Compound | Substituent(s) | Molecular Weight | Key Electronic Effects |
|---|---|---|---|
| This compound | Ethenyl (-CH₂CH₂) | Not provided | Unsaturated bond (reactivity) |
| N-(2-Ethylhexyl)benzamide | 2-Ethylhexyl | 233.35 g/mol | Lipophilic, steric bulk |
| N-Hexylbenzamide | Hexyl | 205.3 g/mol | High hydrophobicity |
| 4-Ethyl-N-phenylbenzamide | Ethyl, phenyl | 225.29 g/mol | Steric hindrance, conjugation |
Reactivity Insights:
- The ethenyl group in this compound may participate in cycloaddition or polymerization reactions, unlike saturated alkyl analogs.
- Methoxy and nitro groups in analogs () enhance electrophilic substitution reactivity, whereas alkyl chains favor hydrophobic interactions.
Table 2: Toxicity Comparison
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